molecular formula C16H29NO B14516961 N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine CAS No. 62599-51-3

N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine

Cat. No.: B14516961
CAS No.: 62599-51-3
M. Wt: 251.41 g/mol
InChI Key: IVTXFHSQRUXAHJ-UHFFFAOYSA-N
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Description

N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine is a chemical compound known for its unique structure and properties. This compound is characterized by a cyclododecylidene ring substituted with a hydroxylamine group and a 2-methylprop-2-en-1-yl group. Its distinct molecular configuration makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine typically involves the reaction of cyclododecanone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an oxime intermediate, which is then subjected to a dehydration reaction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulate signaling pathways, and interact with cellular components to exert its effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine stands out due to its unique cyclododecylidene ring structure and the presence of both hydroxylamine and 2-methylprop-2-en-1-yl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62599-51-3

Molecular Formula

C16H29NO

Molecular Weight

251.41 g/mol

IUPAC Name

N-[2-(2-methylprop-2-enyl)cyclododecylidene]hydroxylamine

InChI

InChI=1S/C16H29NO/c1-14(2)13-15-11-9-7-5-3-4-6-8-10-12-16(15)17-18/h15,18H,1,3-13H2,2H3

InChI Key

IVTXFHSQRUXAHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1CCCCCCCCCCC1=NO

Origin of Product

United States

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